molecular formula C17H18O5 B7771781 Methyl 3-(benzyloxy)-4,5-dimethoxybenzoate CAS No. 26409-24-5

Methyl 3-(benzyloxy)-4,5-dimethoxybenzoate

Cat. No.: B7771781
CAS No.: 26409-24-5
M. Wt: 302.32 g/mol
InChI Key: MGOIFPBITUBYTQ-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-4,5-dimethoxybenzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of a benzyloxy group and two methoxy groups attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)-4,5-dimethoxybenzoate typically involves the esterification of 3-(benzyloxy)-4,5-dimethoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar esterification processes, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically conducted at elevated temperatures to accelerate the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to yield the corresponding alcohols or alkanes, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated benzoate derivatives.

Scientific Research Applications

Methyl 3-(benzyloxy)-4,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

  • Methyl 3-(benzyloxy)-4-methoxybenzoate
  • Methyl 3-(benzyloxy)-5-methoxybenzoate
  • Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate

Comparison: Methyl 3-(benzyloxy)-4,5-dimethoxybenzoate is unique due to the presence of two methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents. The dual methoxy groups may enhance its solubility and binding affinity to specific targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

methyl 3,4-dimethoxy-5-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-19-14-9-13(17(18)21-3)10-15(16(14)20-2)22-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOIFPBITUBYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)OC)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26409-24-5
Record name 3-BENZYLOXY-4,5-DIMETHOXY-BENZOIC ACID METHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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